

BRD4 Inhibitor-13: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: *BRD4 Inhibitor-13*

Cat. No.: *B3252701*

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Introduction

BRD4 (Bromodomain-containing protein 4) is a key epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a critical role in gene transcription by recognizing and binding to acetylated lysine residues on histone tails, which in turn recruits the transcriptional machinery to drive the expression of key oncogenes such as c-MYC.[1][2] The dysregulation of BRD4 activity is implicated in the pathology of various cancers and inflammatory diseases, making it a compelling therapeutic target.[3][4] BRD4 inhibitors are small molecules that competitively bind to the bromodomains of BRD4, preventing its interaction with chromatin and thereby suppressing the transcription of target genes.[1][5]

BRD4 Inhibitor-13 is a ligand for BRD4, intended for research in areas such as cancer and inflammation.[2][6] This document provides detailed guidelines on its solubility, preparation for in vitro experiments, and protocols for its application in cell-based assays.

Product Information

Property	Value	Reference
Product Name	BRD4 Inhibitor-13	[6]
Catalog Number	HY-132130	[6]
CAS Number	218934-50-0	[6]
Molecular Formula	C17H19NO	[6]
Molecular Weight	253.34 g/mol	[6]

Solubility and Stock Solution Preparation

The solubility of **BRD4 Inhibitor-13** in aqueous buffers has not been fully characterized.[1] It is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). While specific solubility data for **BRD4 Inhibitor-13** is not readily available, other BRD4 inhibitors have shown high solubility in DMSO (e.g., 86-100 mg/mL).[7]

Table 1: Recommended Solvents for Stock Solution Preparation

Solvent	Recommended Concentration	Storage Conditions	Notes
DMSO	10-50 mM	Aliquot and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[8]	Use high-purity, anhydrous DMSO to ensure stability. Gentle warming and vortexing may aid in dissolution.[9]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- **BRD4 Inhibitor-13** (powder)

- Anhydrous DMSO
- Sterile microcentrifuge tubes

Procedure:

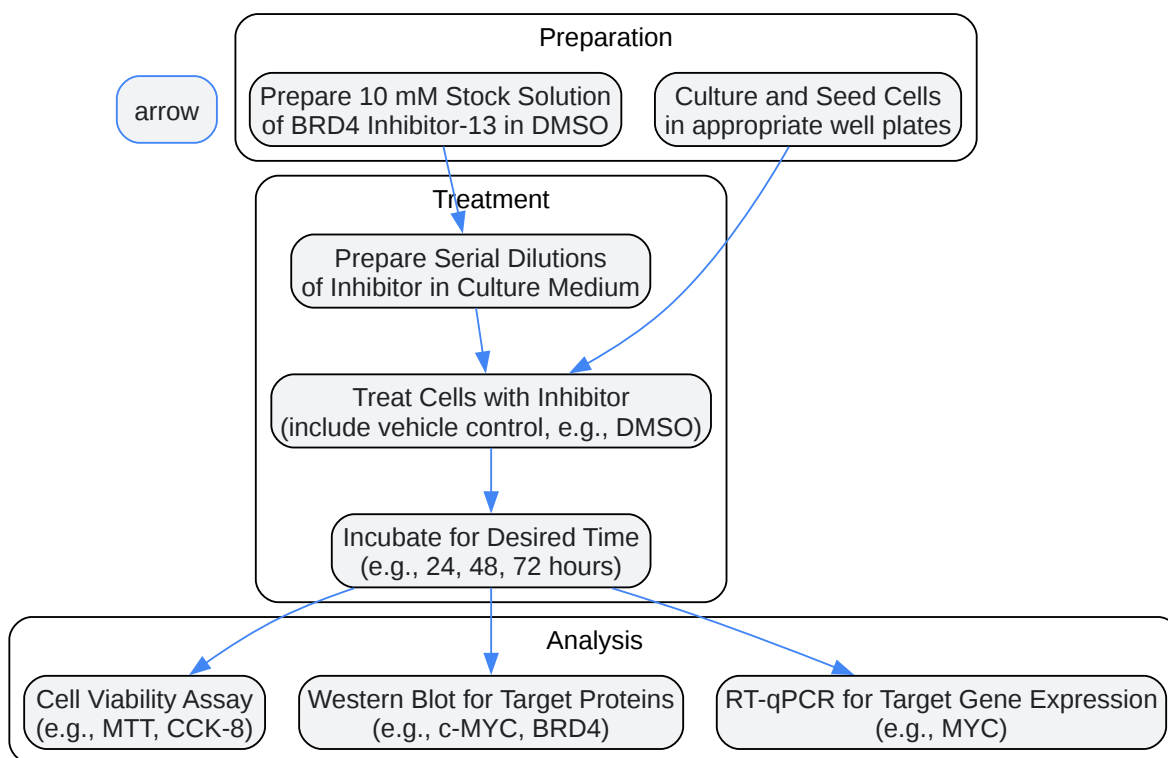
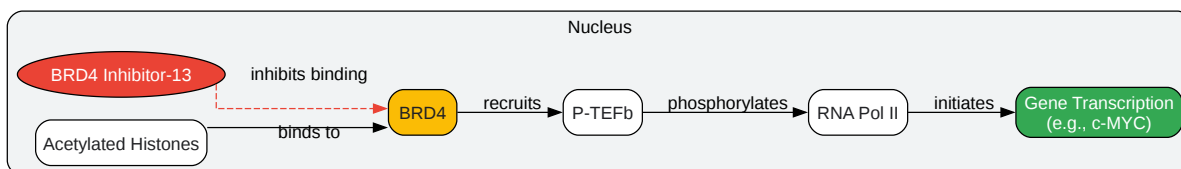
- Equilibrate the vial of **BRD4 Inhibitor-13** powder to room temperature before opening.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of powder (MW = 253.34), add 394.7 μ L of DMSO.
 - Calculation: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} \times \text{Concentration (mol/L)})$
- Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.^[9]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

Experimental Protocols

The following protocols are representative examples of how to use **BRD4 Inhibitor-13** in cell-based assays. The optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.

Mechanism of Action: BRD4 Signaling Pathway

BRD4 acts as a scaffold protein that binds to acetylated histones at enhancers and promoters. This binding facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of target genes, including the oncogene c-MYC. BRD4 inhibitors, such as **BRD4 Inhibitor-13**, competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, displacing it from chromatin and thereby inhibiting gene transcription.^{[1][5]}



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